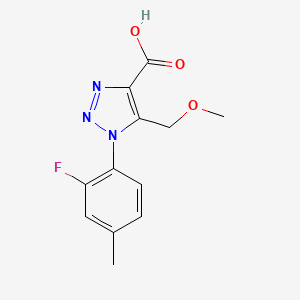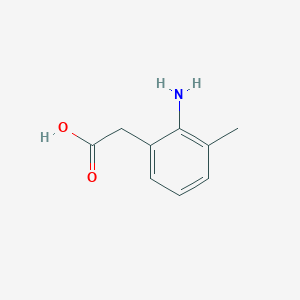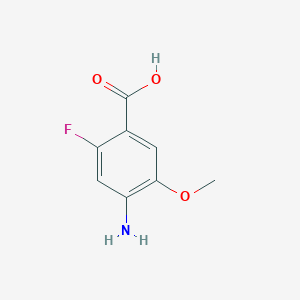
2-Bromo-1-(isoquinolin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-1-(isoquinolin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C11H8BrNO . It has a molecular weight of 250.09 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of quinoxaline derivatives, which are essential intermediates to obtain drugs like Erdafitinib, has been achieved using 2-bromo-1-aryl-1-ethanone as raw materials .Molecular Structure Analysis
The molecular structure of “this compound” consists of an isoquinoline group attached to an ethanone group with a bromine atom .科学的研究の応用
Synthesis of Pyrrolo[2,1-a]isoquinolines
Isoquinoline, including derivatives like 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one, reacts with ethyl bromopyruvate to produce dialkyl 1-(2-ethoxy-2-oxoacetyl)pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates or ethyl 2-[2,3-diaryloylpyrrolo[2,1-a]isoquinoline-1-yl]-2-oxoacetates. This synthesis offers good yields and showcases the utility of isoquinoline derivatives in creating complex heterocyclic compounds (Yavari, Hossaini, & Sabbaghan, 2006).
Palladium-Catalyzed C-H Activation
A study on the cross-coupling strategy of palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation demonstrates the synthesis of isoquinolin-1(2H)-ones. This research highlights the versatility of α-bromo ketones, like this compound, in forming various derivatives in moderate to good yields (Xie et al., 2018).
Tandem Dehydrogenative α-Arylation Reaction
This compound can be synthesized via a tandem reaction involving 2-alkynylbenzaldoximes and propargylic alcohols. This process, employing 2-alkynylbenzaldoximes as a precursor, leads to the formation of α-(4-bromo-isoquinolin-1-yl)-propenone skeletons, showcasing the compound's potential in complex organic syntheses (Alatat et al., 2022).
Generation of 1-(Isoquinolin-1-yl)guanidines
The generation of 1-(4-bromoisoquinolin-1-yl)guanidines through a multi-component reaction, involving bromine and other reactants, illustrates another facet of this compound's applications. This process results in compounds that can be further modified via palladium-catalyzed Suzuki–Miyaura coupling reaction (Ye, Chen, Wang, & Wu, 2012).
Prodrug Development for Drug Delivery
This compound derivatives are investigated for their potential as prodrug systems. The biomimetic reduction of these compounds can trigger the release of active pharmaceutical ingredients, offering a strategy for targeted drug delivery to specific tissues like hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).
作用機序
Target of Action
It’s known that isoquinoline derivatives have been used in the synthesis of a class of hydrazine derivatives . Hydrazines are of considerable technical and commercial importance, used in the pharmaceutical, agrochemical, polymer, and dye industries, and as precursors in organic synthesis .
Mode of Action
It’s known that isoquinoline-catalyzed addition of 2-bromo-1-aryl-1-ethanone to dialkyl azodicarboxylate leads to the synthesis of trialkyl 2-[(1e)-n-(alkoxycarbonyl)-2-aryl-2-oxoethanehydrazonoyl]hydrazine-1,1,2-tricarboxylate . This suggests that the compound may interact with its targets through a catalytic process.
Biochemical Pathways
It’s known that hydrazine derivatives, which can be synthesized using isoquinoline derivatives, have found applications in a large number of areas . This suggests that the compound may affect a variety of biochemical pathways.
Result of Action
It’s known that many hydrazine derivatives show remarkable biological activities and various similar compounds have been shown to be effective for the treatment of hypertension, tuberculosis, and parkinson’s disease . This suggests that the compound may have similar effects.
Action Environment
It’s known that the synthesis of hydrazine derivatives using isoquinoline derivatives features operational simplicity, good yields, and easily accessible starting materials . This suggests that the compound may be stable under a variety of environmental conditions.
特性
IUPAC Name |
2-bromo-1-isoquinolin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-7-10(14)11-9-4-2-1-3-8(9)5-6-13-11/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANYLNYMOOKXSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

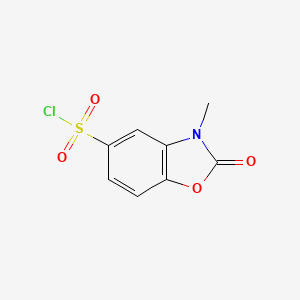
carbamoyl}methyl)carbamate](/img/structure/B1373796.png)
![tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate](/img/structure/B1373797.png)

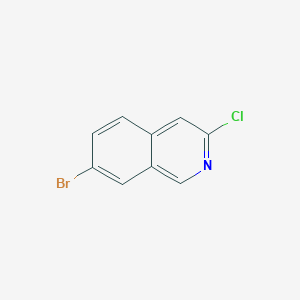
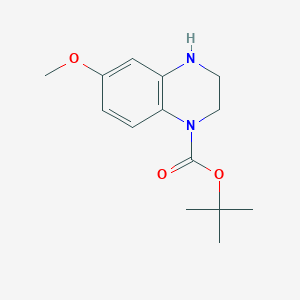

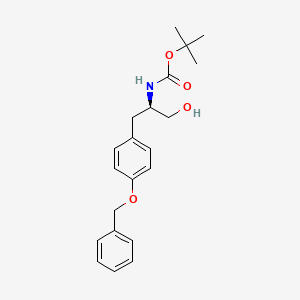

![Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1373808.png)
